Product packaging for 5-Methyl-1-phenylpyrazol-4-ol(Cat. No.:CAS No. 89193-19-1)

5-Methyl-1-phenylpyrazol-4-ol

Cat. No.: B12882484
CAS No.: 89193-19-1
M. Wt: 174.20 g/mol
InChI Key: YQVBPCXFYFXFIF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research

The field of pyrazole chemistry originated in 1883 with the work of German chemist Ludwig Knorr, who first synthesized a pyrazole derivative. wikipedia.orgchim.itsphinxsai.com Knorr's initial goal was to synthesize quinoline (B57606) derivatives, but he serendipitously created a pyrazole derivative he named Antipyrine (B355649), which was later found to have antipyretic properties. chim.it This discovery spurred interest in this new class of heterocyclic compounds. chim.itsphinxsai.com The name "pyrazole" was also coined by Knorr to indicate its derivation from pyrrole (B145914) with a carbon atom replaced by a nitrogen atom. chim.it A classical synthesis method was later developed in 1898 by Hans von Pechmann, who prepared pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Early research focused on the synthesis and characterization of pyrazole and its simple derivatives. mdpi.com It was initially believed that pyrazoles did not occur naturally, but in 1959, the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.orgsphinxsai.com Throughout the 20th century, the development of synthetic methods, such as the Knorr pyrazole synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, expanded the variety of accessible pyrazole derivatives. wikipedia.orgmdpi.com The advent of modern analytical techniques provided deeper insights into their structures and properties. acs.org Today, research continues to evolve, focusing on creating novel pyrazole-based compounds and exploring more efficient, sustainable, and regioselective synthetic routes. sphinxsai.commdpi.commdpi.com

Significance of Pyrazolone (B3327878) Scaffolds in Chemical Sciences

Pyrazolone scaffolds, a class of pyrazole derivatives containing a ketone group, are of significant interest in the chemical sciences due to their versatile applications. nih.govinnovareacademics.in Their journey began with the synthesis of antipyrine by Ludwig Knorr in 1883, a condensation reaction product of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). innovareacademics.in This discovery highlighted the potential of pyrazolones, leading to extensive research and the development of new compounds with a wide range of properties. innovareacademics.inresearchgate.net

In medicinal chemistry, pyrazolone derivatives are recognized for a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov They form the core structure of many compounds investigated for various therapeutic effects. nih.govnih.govresearchgate.net The versatility of the pyrazolone structure allows for numerous modifications, which has made it a key building block in the design of new therapeutic agents. nih.govijrpr.comnih.gov

Beyond medicine, pyrazolone derivatives are crucial in coordination chemistry. They act as ligands, capable of forming stable complexes with a variety of metal ions. bohrium.comresearchgate.netresearchgate.net These metal complexes are studied for their diverse structural properties and potential applications in areas like catalysis. bohrium.comresearchgate.netrsc.org The ability of the pyrazolone ring to be functionalized allows for the creation of ligands with specific chelating properties, influencing the geometry and nuclearity of the resulting metal complexes. bohrium.comresearchgate.net

Furthermore, pyrazolones are used in the development of dyes and pigments. globalresearchonline.net Their chemical structure can be modified to create compounds with specific color properties, making them valuable in the textile industry for dyeing various fibers. globalresearchonline.net They also serve as precursors for agrochemicals and are utilized as versatile synthetic intermediates in organic chemistry. innovareacademics.inglobalresearchonline.net

Scope of Research on 5-Methyl-1-phenylpyrazol-4-ol within Heterocyclic Chemistry

Research on this compound, a specific member of the pyrazolone family, is a focused area within heterocyclic chemistry. Investigations into this compound primarily revolve around its synthesis, structural characteristics, and its role as a versatile synthetic precursor.

The synthesis of this compound and its derivatives is a key area of study. The classical approach involves the condensation of phenylhydrazine with ethyl acetoacetate. arabjchem.orgscielo.org.mx Researchers have explored various catalytic and reaction conditions to optimize this synthesis, aiming for high yields and environmentally benign procedures. arabjchem.orgscielo.org.mx For instance, cerium(IV) sulfate (B86663) has been used as an efficient, reusable catalyst for its one-pot synthesis. arabjchem.orgscielo.org.mx

A significant aspect of the research on pyrazolones, including this compound, is the study of their tautomerism. nih.govresearchgate.netresearchgate.net These compounds can exist in several tautomeric forms (CH, OH, and NH forms), and the equilibrium between them is influenced by factors like the solvent and the nature of substituents. nih.govresearchgate.netresearchgate.net Spectroscopic methods, alongside theoretical calculations, are employed to understand the predominant tautomeric form in different environments. nih.govresearchgate.net For example, in solvents of low polarity, the CH form is often observed. nih.gov

Furthermore, this compound serves as a valuable building block for synthesizing more complex heterocyclic systems. tubitak.gov.trresearchgate.net Its reactive sites allow for various chemical transformations. For example, it can undergo condensation reactions with aldehydes to form 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). arabjchem.orgscielo.org.mx It is also used as a precursor for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, which are of interest for their potential biological activities. tubitak.gov.trresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B12882484 5-Methyl-1-phenylpyrazol-4-ol CAS No. 89193-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89193-19-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methyl-1-phenylpyrazol-4-ol

InChI

InChI=1S/C10H10N2O/c1-8-10(13)7-11-12(8)9-5-3-2-4-6-9/h2-7,13H,1H3

InChI Key

YQVBPCXFYFXFIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 1 Phenylpyrazol 4 Ol and Its Direct Precursors

Conventional Synthetic Routes to Pyrazolone (B3327878) Cores

Traditional methods for synthesizing the pyrazolone core are reliable and have been refined over many decades. These routes typically involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

The most prevalent and direct method for synthesizing the 1-phenyl-3-methyl-5-pyrazolone skeleton is the Knorr pyrazole (B372694) synthesis. This reaction involves the cyclocondensation of phenylhydrazine (B124118) with a β-keto ester, most commonly ethyl acetoacetate (B1235776). nih.govdergipark.org.tr The reaction proceeds by an initial condensation to form a phenylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol (B145695) to yield the final pyrazolone product. ias.ac.in

The reaction can be carried out under various conditions, often involving heating the reactants together, sometimes in the presence of a solvent like ethanol or acetic acid. orientjchem.orgorientjchem.orgnih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazolones by selecting different hydrazine and β-keto ester starting materials. orientjchem.org

Reactant AReactant BCommon ConditionsProductRef
PhenylhydrazineEthyl AcetoacetateReflux in ethanol or acetic acid3-Methyl-1-phenyl-5-pyrazolone orientjchem.org
PhenylhydrazineEthyl BenzoylacetateReflux in glacial acetic acid1,3-Diphenyl-1H-pyrazole-5(4H)-one nih.gov
4-ChlorophenylhydrazineEthyl 4-nitrobenzoyl acetateReflux1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5(4H)-one nih.gov

The compound 3-Methyl-1-phenyl-5-pyrazolone, a tautomer of 5-Methyl-1-phenylpyrazol-4-ol and known medically as Edaravone, is a pivotal intermediate in organic synthesis. ias.ac.in Its preparation is a classic example of the cyclocondensation reaction detailed above. The synthesis is typically achieved by reacting phenylhydrazine and ethyl acetoacetate. ias.ac.inorientjchem.org

The process involves refluxing the two reactants, which leads to the formation of the pyrazolone ring. orientjchem.org After the reaction is complete, the mixture is often cooled, and the product precipitates as a solid, which can then be purified by recrystallization from a suitable solvent like diluted ethanol. orientjchem.orgorientjchem.org Yields for this specific synthesis are reported to be very high, often in the range of 93-100% under optimized conditions. ias.ac.in This high efficiency and the relative simplicity of the procedure have made 3-Methyl-1-phenyl-5-pyrazolone a readily available starting material for the synthesis of more complex heterocyclic compounds. jmchemsci.comrsc.org

Advanced and Green Chemistry Approaches to Pyrazolone Synthesis

In response to the growing need for sustainable chemical processes, recent research has focused on developing advanced and green synthetic methodologies. These approaches aim to increase efficiency, reduce waste, and minimize the use of hazardous materials compared to conventional routes.

One-pot, multi-component reactions (MCRs) have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazolone derivatives from simple precursors in a single step. edu.krd These reactions offer significant advantages, including reduced reaction times, operational simplicity, and lower costs. edu.krd

For example, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized via a one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes. ut.ac.ir This approach streamlines the synthesis by generating the pyrazolone intermediate in situ, which then reacts with the other components. nih.gov Such strategies are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

Reaction TypeReactantsCatalyst/SolventKey AdvantagesRef
Four-ComponentEthyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydesPreheated fly-ash / WaterHigh yields (up to 95%), non-toxic solvent, cost-effective ut.ac.ir
Three-ComponentEthyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeMicrowave irradiation / Solvent-freeRapid (10 min), good yields (83%), simple workup nih.gov
Four-ComponentHydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal (B86788) monohydrateNone / WaterCatalyst-free, green protocol researchgate.net

Developing catalyst-free synthetic routes is a primary goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and simplifies product purification. Several protocols have been established for the synthesis of pyrazolone derivatives without the use of a catalyst.

A notable example is the one-pot, four-component synthesis of 1H-furo[2,3-c]pyrazole-4-amines, which proceeds efficiently in water without any catalyst. researchgate.net The reaction involves hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate, with the pyrazolone intermediate being generated in situ. researchgate.net The use of water as a solvent further enhances the environmental friendliness of this method. Another approach describes a single-step synthesis of 1,3,5-trisubstituted pyrazoles from hydrazones and α,β-unsaturated keto esters that is both catalyst- and oxidant-free. thieme-connect.com

Solvent-free, or neat, reactions represent another significant advancement in green synthesis. By eliminating the solvent, these methods reduce chemical waste, decrease costs, and can often lead to shorter reaction times and improved yields.

A scalable, solvent-free reaction of phenylhydrazine with ethyl acetoacetate has been reported to produce 1-phenyl-3-methyl-5-pyrazolone quantitatively. ias.ac.in This method involves simply heating the mixture of reactants. Microwave irradiation is another powerful tool for promoting solvent-free reactions. An efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives has been developed using microwave assistance without any solvent, affording the products in good to excellent yields (51–98%). nih.gov These solvent-free approaches are particularly attractive for industrial-scale synthesis due to their efficiency and reduced environmental impact. ias.ac.in

Regioselective Synthesis Strategies

The synthesis of pyrazole derivatives from the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a foundational method that can potentially yield two distinct regioisomers. The control of this reaction to selectively produce one isomer over the other is known as regioselectivity. For this compound, which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the most prevalent synthetic route is a variation of the Knorr pyrazole synthesis. This involves the reaction between phenylhydrazine and a β-ketoester, typically ethyl acetoacetate. ias.ac.inmdpi.com

The regioselectivity of this condensation is dictated by the initial nucleophilic attack. Phenylhydrazine has two nitrogen atoms, and ethyl acetoacetate has two electrophilic carbonyl carbons (a ketone and an ester). The reaction's outcome depends on which nitrogen atom attacks which carbonyl group. The formation of this compound (or its tautomer) is achieved when the more nucleophilic terminal nitrogen of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration. ias.ac.in

Several factors have been identified that influence the regiochemical control of this synthesis:

Reactant Structure: The electronic and steric characteristics of the substituents on both the hydrazine and the dicarbonyl compound play a crucial role. In the case of phenylhydrazine and ethyl acetoacetate, the higher reactivity of the ketone moiety compared to the ester group directs the initial reaction, governing the regioselectivity. ias.ac.in

Solvent Effects: The choice of solvent can significantly impact the reaction's regioselectivity. Reactions carried out in protic solvents can favor one regioisomer, while aprotic solvents may lead to the formation of the other as the main product. colab.ws

pH Control: The acidity or basicity of the reaction medium is another critical parameter. For the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a patent describes adjusting the pH of a methanol (B129727) solution of phenylhydrazine to between 5.0 and 6.5 with hydrochloric acid before the addition of the ketoester to ensure a high yield of the desired product. google.com

The reaction between phenylhydrazine and ethyl acetoacetate is generally highly regioselective, yielding 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with high efficiency. ias.ac.in Various protocols have been developed to optimize the synthesis, including solvent-free reactions and the use of different catalysts to improve yields and reaction times. ias.ac.inorgchemres.org For instance, the use of a dual-function ionic liquid catalyst, [Dsim][TFA], in ethanol under reflux conditions has been shown to be highly efficient. orgchemres.org The proposed mechanism suggests that the catalyst's acidic cation activates the carbonyl group of ethyl acetoacetate, while the basic anion assists the nucleophilic addition by phenylhydrazine. orgchemres.org

Below is a data table summarizing various synthetic conditions for the preparation of the target compound.

PrecursorsCatalyst/MediumConditionsProductYieldReference
Phenylhydrazine, Ethyl acetoacetateSolvent-freeNot specified1-Phenyl-3-methyl-5-pyrazoloneQuantitative ias.ac.in
Phenylhydrazine, Ethyl acetoacetateMethanol / Hydrochloric acidpH 5.0-6.5, Reflux 1-6h1-Phenyl-3-methyl-5-pyrazoloneHigh google.com
Phenylhydrazine, Ethyl acetoacetate[Dsim][TFA] (7 mol%) / EthanolRefluxIntermediate for 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)sHigh orgchemres.org
Phenylhydrazine hydrochloride, Ethyl acetoacetateNot specifiedNot specified1-Phenyl-3-methyl-5-pyrazolone75-85% ias.ac.in

Tautomerism and Conformational Analysis of 5 Methyl 1 Phenylpyrazol 4 Ol Systems

Keto-Enol Tautomeric Equilibria in Pyrazol-4-ols/5-Pyrazolones

The tautomerism of 1-substituted pyrazol-5-ones, such as the isomeric analogue 1-phenyl-3-methyl-5-pyrazolone, has been the subject of extensive study. These investigations provide a robust framework for understanding the behavior of 5-Methyl-1-phenylpyrazol-4-ol. The equilibrium is primarily dictated by the interplay of three principal tautomeric forms. researchgate.net

Investigation of CH, OH, and NH Tautomeric Forms

For 1-substituted pyrazol-5-ones, three main tautomers are considered: the CH, OH, and NH forms. researchgate.net These correspond to isomers where the mobile proton is located on the carbon at the 4-position (CH, a keto form), the oxygen atom at the 4-position (OH, an enol form), or the nitrogen at the 2-position (NH, another keto form), respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy has been an invaluable tool for identifying and quantifying these tautomers in solution. researchgate.net Studies on the closely related 1-phenyl-3-methyl-5-pyrazolone (an isomer of the title compound, also known as Edaravone) have shown that the observable tautomeric populations are highly dependent on the solvent. ias.ac.inresearchgate.net In deuterated chloroform (B151607) (CDCl₃), a nonpolar solvent, the CH-form is exclusively observed. However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), a mixture of all three tautomers—OH, CH, and NH—is present, with the OH-form being predominant. ias.ac.in

The general order of stability determined from various studies is often found to be CH > NH > OH, although this can be significantly altered by substituents and the solvent environment. researchgate.net For instance, electron-donating groups on the pyrazole (B372694) ring tend to shift the equilibrium towards the CH form. researchgate.net

Influence of Solvent Polarity on Tautomeric Preferences

The polarity of the solvent is a critical determinant of the tautomeric equilibrium in pyrazolone (B3327878) systems. tandfonline.com The shift in the dominant tautomer from the CH form in nonpolar solvents to the OH form in polar solvents for 1-phenyl-3-methyl-5-pyrazolone highlights this dependency. ias.ac.in

This solvent effect can be rationalized by considering the differential solvation of the tautomers. Polar solvents can stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. The OH-form, with its capacity to act as a hydrogen bond donor, is particularly stabilized by polar, hydrogen-bond accepting solvents like DMSO. ias.ac.in In contrast, the less polar CH-form is favored in nonpolar environments where such specific solute-solvent interactions are minimal. rsc.org In the solid state, pyrazolones can exist as zwitterions or form dimers through intermolecular hydrogen bonds, but these associations are typically disrupted in polar solvents. researchgate.netnih.gov

The proportional amounts of the OH, CH, and NH tautomers of 1-phenyl-3-methyl-5-pyrazolone in DMSO-d₆ have been quantitatively estimated using ¹H NMR integration, further cementing the significant role of the solvent in dictating tautomeric preference. ias.ac.in

Tautomeric Distribution of 1-phenyl-3-methyl-5-pyrazolone in Different Solvents
SolventPredominant Tautomer(s)Approximate Proportions (in DMSO-d₆) ias.ac.inReference
Chloroform (CDCl₃)CH form- ias.ac.in
DioxaneCH form (5-keto)- researchgate.net
PyridineOH form (5-hydroxy)- researchgate.net
Dimethyl Sulfoxide (DMSO-d₆)OH, CH, NH formsOH: ~81%, CH: ~13%, NH: ~6% ias.ac.in

Theoretical and Computational Investigations of Tautomerism

To complement experimental findings and provide deeper insight into the energetic landscape of pyrazolone tautomerism, theoretical and computational methods are widely employed. These techniques allow for the calculation of the relative stabilities of different tautomers and the simulation of environmental effects, offering a molecular-level understanding of the observed equilibria.

Ab Initio Calculations for Relative Energy Stabilities

Ab initio (from first principles) quantum chemical calculations have been instrumental in studying pyrazolone tautomerism. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable data on the intrinsic stability of the tautomers in the gas phase, free from solvent influences. rsc.org

For example, ab initio studies on 1-methylpyrazolin-5-one at the HF/6-31G* level predicted the order of stability to be CH > NH > OH. researchgate.net More advanced calculations on 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, a related structure, were performed at the HF/6-31G* level to simulate the gas phase energetics of its tautomers. rsc.org These calculations confirmed that in the gas phase, the CH tautomer is generally the most stable form for 1-phenyl derivatives as well. rsc.org Such studies are crucial for establishing a baseline of intrinsic stability before considering the complicating effects of the solvent.

Density Functional Theory (DFT) Studies on Tautomeric Forms

Density Functional Theory (DFT) has become a workhorse for computational studies of tautomerism due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, often paired with extensive basis sets like 6-311++G**, is commonly used to optimize the molecular structures of tautomers and calculate their relative energies, vibrational frequencies, and other molecular parameters. kashanu.ac.irkashanu.ac.ir

Continuum Solvent Models for Simulating Environmental Effects

To bridge the gap between gas-phase calculations and experimental observations in solution, computational models must account for the influence of the solvent. Continuum solvent models are an efficient way to achieve this by representing the solvent as a continuous dielectric medium rather than individual molecules. mdpi.com

Popular models include the Polarizable Continuum Model (PCM) and its variants. nih.gov These models are used in conjunction with DFT or ab initio methods to calculate the free energy of solvation for each tautomer. mdpi.com The difference in solvation energies is then combined with the gas-phase energy difference to predict the tautomeric equilibrium in a given solvent.

Studies using the PCM have successfully shown that the relative stabilities of pyrazolone tautomers can be significantly altered by the solvent environment. researchgate.net For instance, calculations demonstrate a stronger stabilization of NH tautomers in water compared to CH or OH forms. researchgate.net The relationship between the calculated dipole moments of the tautomers and their solvation free energy has also been explored, showing that an increased dipole moment generally leads to greater stabilization by a polar solvent. kashanu.ac.ir These computational approaches allow for a systematic investigation of how solvent polarity influences tautomeric preferences, providing results that are often in good agreement with experimental observations. nih.gov

Computational Methods Used in Pyrazolone Tautomerism Studies
MethodologyTypical ApplicationKey Findings/InsightsReference
Ab Initio (HF, MP2)Calculating gas-phase relative energies and stabilities.Establishes intrinsic stability order (often CH > NH > OH) without solvent effects. researchgate.netrsc.org
Density Functional Theory (DFT)Optimizing geometries, calculating energies, and thermodynamic parameters of tautomers.Confirms stability factors (aromaticity, keto vs. enol) and predicts predominant tautomers. kashanu.ac.irkashanu.ac.ir
Continuum Solvent Models (e.g., PCM)Simulating the effect of different solvents on tautomeric equilibria.Quantifies the stabilization of more polar tautomers (e.g., OH, NH) in polar solvents. researchgate.netmdpi.com

Experimental Spectroscopic Probes for Tautomeric Identification of this compound Systems

The tautomeric equilibrium of this compound, which involves the interconversion between the hydroxyl (OH), amino (NH), and methylene (B1212753) (CH) forms, can be experimentally investigated using various spectroscopic techniques. These methods provide critical insights into the structural characteristics of the different tautomers and allow for their identification and quantification in various states and environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of pyrazolone derivatives in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, it is possible to distinguish between the different tautomers and determine their relative concentrations.

Detailed ¹H and ¹³C NMR studies on analogous 4-acyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ones have demonstrated that the tautomeric equilibrium is highly dependent on the solvent. In non-polar solvents like CDCl₃ or benzene-d₆, these compounds predominantly exist as the hydroxypyrazole (OH tautomer). Conversely, in polar aprotic solvents such as DMSO-d₆, a significant population of the NH tautomer is also observed. clockss.org

The quantification of tautomers can be achieved by integrating the signals corresponding to each form, particularly at low temperatures where the rate of interconversion is slow enough to allow for the resolution of distinct signals for each tautomer. fu-berlin.de For instance, the presence of a mobile proton can be identified, and its chemical shift can be indicative of the predominant tautomeric form.

Table 1: Representative ¹H NMR Chemical Shifts for Tautomeric Forms of Pyrazolone Analogs

Tautomer Functional Group Representative Chemical Shift (δ, ppm) Solvent
OH-form 3-CH₃ ~2.3 CDCl₃
Phenyl-H ~7.2-7.8 CDCl₃
OH (chelated) >13 (concentration dependent) CDCl₃
NH-form 3-CH₃ ~2.1 DMSO-d₆
Phenyl-H ~7.3-7.9 DMSO-d₆

Note: Data is based on analogous 4-acyl-5-methyl-2-phenylpyrazolones and serves as an illustrative example. clockss.org

¹³C NMR spectroscopy further aids in the differentiation of tautomers. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are sensitive to the electronic environment, which is altered in each tautomeric form.

Table 2: Representative ¹³C NMR Chemical Shifts for Tautomeric Forms of Pyrazolone Analogs

Tautomer Carbon Atom Representative Chemical Shift (δ, ppm) Solvent
OH-form C3 ~148 CDCl₃
C4 ~105 CDCl₃
C5 ~160 CDCl₃
NH-form C3 ~155 DMSO-d₆
C4 ~98 DMSO-d₆

Note: Data is based on analogous 4-acyl-5-methyl-2-phenylpyrazolones and serves as an illustrative example. clockss.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule, which differ between tautomers.

In IR spectroscopy, the presence of a strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of a carbonyl group (C=O), indicating the presence of the NH or CH tautomer. Conversely, the OH tautomer will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which is often involved in intramolecular hydrogen bonding. A comparative IR spectral study of 1-phenyl-3-methyl-pyrazol-5-ones showed that aprotic solvents stabilize the oxo (CH) tautomers, while protic solvents shift the equilibrium towards the hydroxy (OH) forms. researchgate.net

Table 3: Characteristic IR Absorption Bands for Pyrazolone Tautomers

Tautomer Functional Group Characteristic Absorption Range (cm⁻¹)
OH-form O-H stretch (hydrogen-bonded) 2500-3300 (broad)
C=C stretch ~1600-1640
NH-form N-H stretch ~3100-3300
C=O stretch ~1680-1720

| CH-form | C=O stretch | ~1650-1680 |

UV-Vis spectroscopy can also distinguish between tautomers based on their different chromophoric systems. The OH tautomer, with its extended π-conjugation, typically absorbs at a longer wavelength compared to the NH or CH tautomers. For example, in a study of 1-phenyl-3-methyl pyrazol-5-one, the OH-tautomer in ethanol (B145695) showed a characteristic absorption band at 244 nm. researchgate.net The position of the absorption maximum can be influenced by the solvent, providing further evidence for the tautomeric equilibrium.

X-ray Crystallography for Solid-State Tautomer Determination

X-ray crystallography is the most definitive method for determining the tautomeric form of a compound in the solid state. By providing precise atomic coordinates, it allows for the unambiguous identification of the positions of hydrogen atoms and the nature of the bonding within the pyrazole ring.

Studies on various 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones have revealed that different tautomers can be present in the solid state depending on the substituent at the 4-position. For instance, the 4-propionyl derivative exists as the hydroxypyrazole (OH form), while the 4-(2-thienyl) derivative is present as the NH isomer in the crystalline state. clockss.org The crystal structure of a Schiff base derived from 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one confirmed its existence in the keto-amine form in the solid state, stabilized by strong intramolecular hydrogen bonding. scielo.org.za

For a closely related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, single-crystal X-ray diffraction showed that the hydroxypyrazole tautomer is the predominant form in the solid state when crystallized from ethanol. mdpi.com This study also revealed key structural parameters.

Table 4: Illustrative Crystallographic Data for a Hydroxypyrazole Analog

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5408
b (Å) 9.5827
c (Å) 11.580
β (°) 105.838
C-O (hydroxyl) bond length (Å) ~1.35

Note: Data is for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a representative example. mdpi.com

These crystallographic studies provide conclusive evidence for the preferred tautomeric form in the solid state and offer insights into the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer.

Chemical Reactivity and Derivatization Strategies for 5 Methyl 1 Phenylpyrazol 4 Ol

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, particularly in its pyrazolone (B3327878) tautomeric form, is susceptible to electrophilic attack at the electron-rich C4 position. This reactivity is harnessed for the introduction of various functional groups, significantly expanding the synthetic utility of the parent molecule.

The direct introduction of an acyl group at the C4 position of 3-methyl-1-phenyl-pyrazol-5-one is a key method for synthesizing 4-acylpyrazolones. rsc.org These compounds are of significant interest, particularly as extractants in separation science. Selective C-acylation can be achieved over the competing O-acylation by carefully controlling the reaction conditions. A common strategy involves the use of a base to deprotonate the active methylene (B1212753) group, followed by reaction with an acylating agent. researchgate.net

The reaction is typically performed using calcium hydroxide as the base in anhydrous dioxane to trap the hydrogen chloride byproduct and maintain a basic medium. rsc.org Various aroyl chlorides can be employed as acylating agents, leading to a range of 4-substituted derivatives. The choice of base and solvent is critical to favor the formation of the C-acylated product.

Table 1: Examples of C-Acylation Reactions at the 4-Position

Acylating Agent Base/Solvent Product Yield (%)
4-Methylbenzoyl chloride Ca(OH)₂ / Dioxane 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one High
4-Fluorobenzoyl chloride Ca(OH)₂ / Dioxane 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one High
4-Phenylbenzoyl chloride Ca(OH)₂ / Dioxane 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one High

This table is generated based on data reported in the literature. rsc.org

The Vilsmeier-Haack reaction is a powerful and mild method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comcambridge.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic reagent readily attacks the activated C4 position of the pyrazole ring.

The mechanism involves the electrophilic substitution of the pyrazole ring with the chloroiminium salt, forming an iminium intermediate. Subsequent hydrolysis during workup yields the corresponding 4-formylpyrazole derivative. wikipedia.org These aldehydes are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.gov For instance, hydrazones can undergo cyclization using the Vilsmeier-Haack reagent to afford pyrazole-4-carbaldehydes. researchgate.net

Condensation Reactions and Schiff Base Formation

The active methylene group at the C4 position of 5-methyl-1-phenylpyrazol-4-ol (in its pyrazolone form) readily participates in condensation reactions with carbonyl compounds, most notably aldehydes. These reactions are fundamental for the synthesis of arylidene and bis(pyrazolyl)methane derivatives.

The Knoevenagel condensation of this compound with various aromatic aldehydes is a straightforward method for synthesizing 4-arylidene derivatives. rroij.com This reaction is typically carried out by refluxing the pyrazolone and the aldehyde in a suitable solvent, often with a basic catalyst. nih.gov For example, the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with p-chlorobenzaldehyde in acetic acid with anhydrous sodium acetate yields 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. ijpbs.com The reaction proceeds through the formation of a carbanion at the C4 position, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the arylidene product. A wide range of aromatic and heteroaromatic aldehydes can be used, providing access to a diverse library of compounds. researchgate.netmdpi.com

Table 2: Synthesis of Arylidene Derivatives via Knoevenagel Condensation

Aldehyde Catalyst/Solvent Reaction Conditions Product
p-Chlorobenzaldehyde Anhydrous Sodium Acetate / Acetic Acid Reflux, 10 h 4-(4-Chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
4-Nitrocinnamaldehyde L-proline or FeCl₃ / Various solvents Stirring, Room Temp. (4Z)-5-Methyl-4-[3-(4-nitrophenyl)-allylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This table is compiled from various reported synthetic procedures. rroij.comijpbs.commdpi.com

Bis(pyrazolyl)methane derivatives are synthesized through the reaction of an aldehyde with two equivalents of the pyrazolone. The reaction is believed to proceed in a stepwise manner. First, a Knoevenagel condensation occurs between one equivalent of the pyrazolone and the aldehyde to form the 4-arylidene intermediate, as described above. This intermediate then undergoes a Michael-type addition with a second molecule of the pyrazolone, where the nucleophilic C4 position of the second pyrazolone attacks the electrophilic β-carbon of the α,β-unsaturated system of the arylidene derivative. ekb.eg This reaction results in the formation of a C-C bond, linking two pyrazole rings through a methylene bridge substituted with an aryl group. These 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) compounds are valuable scaffolds in medicinal chemistry. ekb.eg

Reactions Leading to Fused Heterocyclic Systems

Derivatives of this compound are crucial building blocks for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. beilstein-journals.org These reactions typically involve the cyclization of appropriately substituted pyrazole precursors. The strategy often relies on introducing functional groups onto the pyrazole ring that can then participate in intramolecular or intermolecular ring-closing reactions.

A common precursor for these syntheses is 5-aminopyrazole, which possesses multiple nucleophilic sites (1-NH, 5-NH₂, and 4-CH) that can react with bielectrophiles to construct fused rings. beilstein-journals.orgmdpi.com For example, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net The reaction pathway involves the initial formation of a new enaminone intermediate, which then undergoes condensation and cyclization between the C4 of the pyrazole and the carbonyl group. researchgate.net Similarly, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound can yield fused systems like pyrazolo[3,4-b]pyridines. beilstein-journals.org These reactions highlight the versatility of the pyrazole nucleus as a scaffold for creating complex, polycyclic heterocyclic architectures. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for their kinase inhibitory activities, can be achieved through the cyclocondensation of 5-aminopyrazole derivatives with appropriate β-dicarbonyl compounds or their equivalents. For the utilization of this compound in this context, it must first be converted to its 4-amino derivative, 4-amino-3-methyl-1-phenylpyrazol-5-ol. This transformation is a critical step that introduces the necessary nucleophilic amino group for the subsequent cyclization reaction.

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established synthetic route. nih.govnih.gov The reaction typically proceeds by treating the 5-aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate (B1235776), in the presence of an acid or base catalyst. This reaction leads to the formation of the pyrimidine ring fused to the pyrazole core. The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by selecting appropriately substituted β-dicarbonyl compounds. nih.gov

A general scheme for this synthesis is presented below:

Reactant 1Reactant 2ConditionsProduct
5-Amino-3-methyl-1-phenylpyrazoleDiethyl malonateSodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic acid, H2SO4 (cat.)5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
4-Phenyl-1H-pyrazol-5-amineN-Methyl uracilSodium ethoxide, ethanol (B145695)3-Phenylpyrazolo[1,5-a]pyrimidinone

In a specific example, 2-methylpyrazolo[1,5-a]pyrimidine derivatives were synthesized in a multi-step reaction starting from 5-amino-3-methylpyrazole and diethyl malonate in the presence of sodium ethanolate to yield the dihydroxy-heterocycle. Subsequent chlorination with phosphorus oxychloride provided the dichloro-derivative, which could be further functionalized. semanticscholar.org

Formation of Triazolo[4,3-a]pyrimidine Derivatives

The synthesis of triazolo[4,3-a]pyrimidine derivatives from pyrazole precursors is a less direct process compared to pyrazolo[1,5-a]pyrimidines. This class of compounds is of significant interest due to its wide range of biological activities, including antibacterial and antidiabetic properties. nih.gov The synthetic strategies generally involve the use of a hydrazine-containing intermediate that can undergo cyclization to form the triazole ring.

A plausible synthetic route starting from a pyrazole derivative would involve its conversion to a hydrazinopyrimidine, which can then undergo intramolecular cyclization. For instance, a chloropyrimidine derivative, obtained from a pyrazolopyrimidinone, can be reacted with hydrazine (B178648) to form the corresponding hydrazinopyrazolopyrimidine. This intermediate, upon treatment with a suitable reagent such as an orthoester or an acid chloride, can cyclize to afford the triazolo[4,3-a]pyrimidine ring system.

General synthetic approaches to triazolo[4,3-a]pyrimidines often involve the reaction of 2-hydrazinopyridines with isothiocyanates or the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration. organic-chemistry.org While not directly starting from this compound, these methods highlight the key bond formations required for the construction of the triazole ring fused to a six-membered nitrogen-containing heterocycle.

Other Fused Pyrazole Systems (e.g., pyrido[2,3-d]pyrimidines, thiadiazoles, pyrrolo[3,4-c]pyrazoles)

The versatility of the pyrazole scaffold extends to the synthesis of a variety of other fused heterocyclic systems, each with its own unique set of properties and potential applications.

Pyrido[2,3-d]pyrimidines: These compounds, known for their diverse biological activities, can be synthesized from pyrazole precursors through multi-component reactions. researchgate.netrsc.org A common approach involves the reaction of a 5-aminopyrazole with an aldehyde and a β-dicarbonyl compound or a derivative thereof. For example, the one-pot reaction of a 5-aminopyrazole, an aromatic aldehyde, and 6-aminouracil can lead to the formation of pyrazole-fused pyrido[2,3-d]pyrimidine-diones. researchgate.net

Thiadiazoles: Pyrazole-containing thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. nih.govtandfonline.com One synthetic strategy involves the reaction of a pyrazole-based thiourea derivative with hydrazonoyl chlorides under basic conditions to yield 2-(pyrazolylimino)-1,3,4-thiadiazoles. nih.gov Another approach involves the reaction of pyrazole carboxylic acid chlorides with 2-amino-1,3,4-thiadiazoles. tandfonline.com

Pyrrolo[3,4-c]pyrazoles: This bicyclic system has been synthesized through various routes, including the intramolecular cycloaddition of nitrile imines and the copper-catalyzed oxidative coupling of hydrazones to maleimides. tandfonline.comacs.org A multi-step synthesis starting from diethyl acetylenedicarboxylate and arylhydrazines has been reported to afford pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. nih.gov

Reduction Reactions

Reduction reactions are crucial for the functionalization of the pyrazole ring, particularly for the introduction of amino groups which can serve as key intermediates for the synthesis of fused heterocyclic systems.

Preparation of 4-Aminopyrazol-5-ols

The preparation of 4-aminopyrazol-5-ols is a key transformation that opens up avenues for further derivatization, especially in the synthesis of fused pyrazoles like pyrazolo[1,5-a]pyrimidines. A common method for the synthesis of 4-amino-3-methyl-1-phenylpyrazol-5-ol involves the reduction of a suitable precursor, such as a 4-nitro or a 4-hydroxyimino derivative.

A series of 4-aminopyrazol-5-ol hydrochlorides have been synthesized via the reduction of 4-hydroxyiminopyrazol-5-ones. This reduction can be effectively carried out using tin(II) chloride in concentrated hydrochloric acid. This method has been successfully applied to a range of substituted pyrazolones.

Starting MaterialReducing AgentConditionsProduct
4-Hydroxyimino-3-methyl-1-phenylpyrazol-5-oneTin(II) chlorideConcentrated HCl4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride

Thionation Reactions

Thionation reactions involve the replacement of an oxygen atom with a sulfur atom, a transformation that can significantly alter the electronic and biological properties of a molecule. In the context of pyrazolones, thionation can be used to prepare thio-analogues of various derivatives.

Synthesis of Thioacetylpyrazolone Analogues

The synthesis of thioacetylpyrazolone analogues can be achieved through the thionation of the corresponding 4-acetylpyrazolone. A common thionating agent for this purpose is Lawesson's reagent. The reaction typically involves heating the 4-acetylpyrazolone with Lawesson's reagent in a suitable solvent such as dimethoxyethane. This process converts the acetyl carbonyl group into a thioacetyl group.

Coordination Chemistry: Metal Complexes of Pyrazol 4 Ol Ligands

Chelating Properties of Pyrazol-4-ol and its Derivatives

Pyrazol-4-ol and its analogues are known to act as chelating agents, forming stable complexes with various metal ions. The mode of chelation can vary depending on the substituents on the pyrazole (B372694) ring and the nature of the metal ion.

In many instances, derivatives of pyrazol-4-ol, particularly 4-acyl-5-pyrazolones, exhibit O,O-chelation. These compounds exist in keto-enol tautomeric forms, and upon deprotonation of the enolic hydroxyl group, they can coordinate to a metal center through the enolic oxygen and the carbonyl oxygen of the acyl group. This forms a stable six-membered chelate ring. This bidentate O,O-coordination is a common feature in the complexes of various transition metals with 4-acylpyrazolone ligands. tsijournals.comscispace.com

The stability of these chelate rings is a significant factor in the formation of the metal complexes. The nature of the substituent at the 4-position can influence the stability of the C=O and CO-M bonds. tsijournals.com

Table 1: O,O-Chelation in Pyrazolone (B3327878) Derivatives
Ligand TypeDonor AtomsChelate Ring Size
4-Acyl-5-pyrazolonesEnolic Oxygen, Carbonyl Oxygen6-membered

When pyrazol-4-ol derivatives are functionalized to form Schiff bases, for instance, through the condensation of a carbonyl group with an amine, the resulting ligands often exhibit N,O-chelation. In these cases, the metal ion is coordinated by the imine nitrogen and a deprotonated hydroxyl group. This mode of coordination is prevalent in Schiff base complexes derived from pyrazolone precursors. unicam.itdepositolegale.it For example, Schiff bases derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one coordinate to metal ions through the azomethine nitrogen and the keto oxygen. mdpi.comresearchgate.net

The formation of these N,O-chelates often leads to stable five- or six-membered rings, depending on the specific ligand architecture. This versatility in chelation modes makes pyrazolone-based Schiff bases valuable in the design of novel coordination compounds.

Table 2: N,O-Chelation in Pyrazolone-derived Schiff Bases
Ligand TypeDonor AtomsChelate Ring Size
Schiff basesImine Nitrogen, Hydroxyl/Keto Oxygen5- or 6-membered

Further elaboration of the pyrazol-4-ol scaffold can lead to the formation of tridentate ligands. This can be achieved by introducing an additional donor group into the ligand framework. For instance, a pyrazole ligand with both a hydroxyl group and a Schiff base moiety containing another donor atom can act as a tridentate ligand. These ligands can coordinate to a metal center in a meridional or facial manner, leading to more complex and rigid structures.

The ability to form tridentate architectures enhances the stability of the resulting metal complexes due to the chelate effect. This has been observed in various coordination compounds where the ligand wraps around the metal ion, occupying three coordination sites.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazol-4-ol based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide array of transition metal complexes with pyrazolone-based ligands have been synthesized and studied. These include complexes of zinc(II), copper(II), molybdenum(IV), nickel(II), cobalt(II), and manganese(II). unicam.itdepositolegale.itnih.gov

The synthesis of these complexes often involves a straightforward reaction between the ligand and a metal salt, such as a chloride or acetate, in a solvent like ethanol (B145695) or methanol (B129727). The stoichiometry of the resulting complexes, typically 1:1 or 1:2 (metal:ligand), can often be controlled by the reaction conditions. For instance, cobalt(II) complexes of 1-phenyl-3-methyl-4-acyl pyrazol-5-one derivatives have been synthesized and found to be neutral bis-chelates. tsijournals.comresearchgate.net Similarly, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) with Schiff bases derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one have been reported. mdpi.comresearchgate.net Zinc(II) complexes with pyrazolone-based hydrazones have also been successfully synthesized and characterized. nih.gov

Table 3: Examples of Transition Metal Complexes with Pyrazolone-based Ligands
Metal IonLigand TypeTypical Stoichiometry (M:L)
Co(II)1-phenyl-3-methyl-4-acyl pyrazol-5-one1:2
Mn(II)Phenylhydrazone of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one1:2
Ni(II)Phenylhydrazone of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one1:2
Cu(II)Phenylhydrazone of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one1:2
Zn(II)Pyrazolone-based hydrazones1:1, 1:2

The structural elucidation of these metal complexes is crucial for understanding their properties. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, electronic (UV-Vis) spectroscopy, and magnetic susceptibility measurements are commonly employed.

X-ray crystallography provides definitive information about the coordination geometry around the metal center. For many transition metal complexes with pyrazolone-based ligands, octahedral or square planar geometries are observed. For example, octahedral geometries have been proposed for Mn(II), Ni(II), and Co(II) complexes with phenylhydrazone derivatives of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one. mdpi.comresearchgate.net In these complexes, the two bidentate Schiff base ligands and two water molecules coordinate to the metal ion.

IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the ν(O-H) band of the enolic hydroxyl group and shifts in the ν(C=O) and ν(C=N) stretching frequencies upon complexation provide evidence for coordination through these functional groups. New bands in the far-IR region can often be assigned to ν(M-O) and ν(M-N) vibrations. mdpi.com

Electronic spectroscopy and magnetic moment measurements provide insights into the electronic structure and geometry of the complexes. The d-d transitions observed in the UV-Vis spectra are characteristic of the coordination environment of the metal ion. For instance, the electronic spectra of Mn(II) complexes often show transitions characteristic of an octahedral geometry. mdpi.com

Table 4: Common Geometries of Transition Metal Complexes with Pyrazolone-based Ligands
Metal IonCoordination NumberCommon Geometry
Mn(II)6Octahedral
Co(II)6Octahedral
Ni(II)6Octahedral
Cu(II)4 or 6Square Planar or Distorted Octahedral
Zn(II)4 or 6Tetrahedral or Octahedral

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate nature of metal-ligand interactions in coordination complexes. For metal complexes of pyrazol-4-ol and related pyrazolone-based ligands, computational methods provide profound insights that complement experimental findings. These theoretical studies are crucial for understanding the electronic structure, stability, and reactivity of these complexes at a molecular level. researchgate.net

By employing various computational models, researchers can predict the geometric arrangements of atoms in a complex, visualize molecular orbitals, and map the distribution of electron density. This allows for a detailed examination of the covalent and electrostatic character of the metal-ligand bonds. Furthermore, theoretical calculations can help rationalize spectroscopic and magnetic properties observed experimentally and can guide the design of new complexes with desired chemical or physical attributes. researchgate.netresearchgate.net

DFT Calculations for Complex Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of metal complexes, including those with pyrazol-4-ol based ligands. researchgate.net DFT calculations allow for the accurate prediction of molecular geometries, such as bond lengths and angles, and provide a detailed picture of the electronic structure. mdpi.com These calculations are instrumental in confirming coordination modes and predicting the most stable conformation of a complex. researchgate.net

DFT studies on pyrazole-based Schiff base metal (II) complexes, for instance, have been used to investigate their molecular-level properties, including optimized geometry, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential. researchgate.net The results from these calculations help to understand the reactivity, stability, and potential applications of the compounds. researchgate.net

For example, in a study of rhenium(I) pyridylpyrazole complexes, DFT calculations were performed to investigate the optimized structural geometry and electronic properties. The results indicated that the HOMO was predominantly located on the dπ-orbitals of the Re(I) metal center, the chloride, and carbonyl ligands, while the LUMO was centered on the pyridylpyrazole ligand moiety. scispace.com This distribution of frontier orbitals is critical for understanding the complex's photophysical properties and its potential in applications like photocatalytic CO₂ reduction. scispace.com

Similarly, DFT calculations on pyrazole-based azo-metal(II) complexes have been used to support experimental findings regarding their geometry. The electronic spectra and magnetic moments suggested an octahedral geometry for Cu(II), Co(II), and Fe(II) complexes, a finding that is often corroborated by DFT-optimized structures.

Computational studies on metallacycles formed by pyrazolate ligands and coinage metals (Cu(I), Ag(I), Au(I)) have utilized the M06-2X functional to compare calculated structures with experimental X-ray data. researchgate.net These calculations help in understanding the stability of different ring sizes (dimers, trimers, etc.) and the nature of the metal-ligand bonding. researchgate.netmdpi.com Theoretical analyses have revealed that the bond between the pyrazolate anion and the metal has a significant covalent character. mdpi.com

The table below presents representative data from DFT calculations on various pyrazole-based metal complexes, illustrating the types of information that can be obtained.

ComplexComputational MethodCalculated ParameterValue
[Re(PyPzH)(CO)₃Cl]DFT/TD-DFTHOMO Energy-6.21 eV
[Re(PyPzH)(CO)₃Cl]DFT/TD-DFTLUMO Energy-1.89 eV
[Re(PyPzH)(CO)₃Cl]DFT/TD-DFTEnergy Gap (HOMO-LUMO)4.32 eV
Cu(II) Pyrazole Schiff Base ComplexDFTGeometrySquare Planar
Zn(II) Pyrazole Schiff Base ComplexDFTGeometryOctahedral
(pzCu)₂ MetallacycleM06-2XConformationPlanar

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of 5-Methyl-1-phenylpyrazol-4-ol, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of the tautomer 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, a derivative, provides insight into the proton signals of the core pyrazole (B372694) structure. In a CDCl₃ solvent, the methyl protons (CH₃) exhibit a singlet at approximately 2.35 ppm. The proton on the pyrazole ring (H-4) appears as a singlet around 6.25 ppm. The protons of the phenyl group attached to the nitrogen atom typically resonate in the aromatic region, between 7.32 and 7.78 ppm, showing multiplets corresponding to the ortho, meta, and para positions researchgate.net.

Proton Chemical Shift (δ, ppm) Multiplicity
CH₃~2.35Singlet
Pyrazole H-4~6.25Singlet
Phenyl H-4~7.32Multiplet
Phenyl H-3/5~7.43Multiplet
Phenyl H-2/6~7.78Multiplet

This table is based on data from a derivative compound and serves as an illustrative example.

The ¹³C NMR spectrum further delineates the carbon skeleton of the molecule. For the derivative 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate in CDCl₃, the methyl carbon (CH₃) signal is observed at approximately 14.5 ppm. The C-4 carbon of the pyrazole ring resonates at around 95.8 ppm. The C-3 and C-5 carbons of the pyrazole ring, being in different chemical environments, appear at approximately 157.9 ppm and 143.8 ppm, respectively. The phenyl carbons exhibit signals in the range of 121.2 to 138.1 ppm researchgate.net. Theoretical calculations for 1-phenyl-3-methyl pyrazol-5-one suggest that the C=O carbon appears at a higher chemical shift, while the C-3 and C-4 carbons are found at lower chemical shifts jocpr.com.

Carbon Chemical Shift (δ, ppm)
CH₃~14.5
Pyrazole C-4~95.8
Phenyl C-2/6~121.2
Phenyl C-4~126.8
Phenyl C-3/5~129.2
Phenyl C-1~138.1
Pyrazole C-5~143.8
Pyrazole C-3~157.9

This table is based on data from a derivative compound and serves as an illustrative example.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate shows a characteristic strong absorption band for the ester carbonyl group (C=O) at 1752 cm⁻¹ researchgate.net. In the case of the tautomer 3-methyl-1-phenyl-1H-pyrazol-5-one, theoretical studies predict the C=O stretching frequency to be influenced by substituents jocpr.com. For related pyrazolone (B3327878) derivatives, the C=N stretching vibration is typically observed in the region of 1588–1612 cm⁻¹ nih.gov. The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Functional Group Vibrational Frequency (cm⁻¹)
C=O (ester in derivative)1752
C=N (in pyrazole ring)~1588-1612
C=C (aromatic)~1400-1600
C-H (aromatic)>3000

This table includes data from a derivative and related compounds for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, an absorption peak is observed at 255 nm in ethanol (B145695) before irradiation mdpi.com. The electronic spectrum is influenced by the chromophores present in the molecule, including the phenyl ring and the pyrazole system. The exact absorption maxima for this compound would depend on the solvent and the specific tautomeric form present.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the derivative 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, the mass spectrum shows molecular ion peaks at m/z 346 and 348, corresponding to the bromine isotopes, with the base peak appearing at m/z 173 researchgate.net. The fragmentation of pyrazole derivatives is complex and can involve cleavages of the pyrazole ring and the substituent groups researchgate.net. The molecular ion for this compound is expected at m/z 174.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula. For pyrazolone derivatives, HRMS provides unambiguous confirmation of their structure. For instance, the structure of a related compound, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, was definitively confirmed using high-resolution electrospray mass spectrometry. mdpi.com This technique is crucial for differentiating between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry is a powerful technique used for the separation, identification, and quantification of chemical compounds. In the context of pyrazolone derivatives, LC-MS is frequently employed for the analysis of carbohydrates, where 1-phenyl-3-methyl-5-pyrazolone (PMP), a tautomer of this compound, is used as a derivatizing agent to enhance detection sensitivity. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) studies on these PMP-derivatized monosaccharides reveal characteristic fragmentation patterns. Key fragment ions are typically observed resulting from the cleavage between the C1-C2 and C2-C3 bonds of the saccharide moiety, which aids in their structural elucidation. researchgate.net For PMP-labeled neutral oligosaccharides, the derivatization enhances sensitivity, and the resulting fragments in the mass spectrum predominantly contain the reducing end with the PMP label. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. The crystal structure of 3-methyl-1-phenyl-1H-pyrazol-5-ol, a tautomeric form of this compound, has been determined. nih.gov Similarly, studies on related derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and other pyrazolone-based Schiff bases, have utilized single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netscielo.org.za

The crystallographic data for 3-methyl-1-phenyl-1H-pyrazol-5-ol provides precise measurements of the unit cell dimensions and space group symmetry. nih.gov A study on 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one found that it crystallizes in the monoclinic C2/c space group. mdpi.com

Below is a table summarizing the crystallographic data for 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov

Parameter Value
FormulaC10H10N2O
Space GroupP c a 21
a (Å)15.0138
b (Å)5.2952
c (Å)10.9469
α (°)90.00
β (°)90.00
γ (°)90.00
Z4

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. For various derivatives of this compound, elemental analysis results are consistently reported to be in close agreement with the calculated theoretical values, typically within a ±0.4% margin, which confirms the composition of the synthesized molecules. nih.gov

The following table presents representative elemental analysis data for a pyrazolone derivative, 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one. nih.gov

Element Calculated (%) Found (%)
Carbon (C)70.3670.04
Hydrogen (H)5.045.02
Nitrogen (N)15.6415.53
Oxygen (O)8.908.78

This close correlation between the calculated and experimentally found percentages provides strong evidence for the successful synthesis and purity of the target compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. While studies on related pyrazole (B372694) structures often employ DFT, specific analyses for 5-Methyl-1-phenylpyrazol-4-ol are not found.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is commonly used in drug design to understand how a ligand might interact with a biological target.

Reaction Mechanism Prediction and Validation through Computational Models

The formation of this compound, a tautomer of the well-known compound 1-phenyl-3-methyl-5-pyrazolone (PMP), is classically achieved through the Knorr pyrazole synthesis. This reaction involves the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). Computational models, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the stepwise mechanism of this synthesis, offering a detailed molecular-level understanding of the process.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the keto-carbonyl carbon of ethyl acetoacetate. This step is followed by a series of proton transfers and a dehydration step to form a phenylhydrazone intermediate. The subsequent and crucial step is an intramolecular cyclization, which is then followed by the elimination of an ethanol (B145695) molecule to yield the final pyrazolone (B3327878) ring.

Theoretical studies have proposed and evaluated several plausible mechanisms for this reaction. One proposed pathway involves the initial formation of a carbinolamine intermediate, which then dehydrates to the hydrazone. This hydrazone subsequently undergoes an intramolecular cyclization. An alternative mechanism suggests a direct cyclization of the initially formed adduct. Computational analyses of the transition states and the energy profiles of these pathways are crucial in determining the most favorable route.

For a comprehensive understanding, future computational investigations would need to provide detailed quantitative data. The following tables represent the type of data that would be generated from such studies to validate the predicted reaction mechanism.

Table 1: Calculated Relative Energies of Intermediates and Transition States for the Formation of 1-phenyl-3-methyl-5-pyrazolone

SpeciesDescriptionRelative Energy (kcal/mol)
R Phenylhydrazine + Ethyl Acetoacetate0.0
TS1 Transition state for hydrazone formationData not available
INT1 Phenylhydrazone of ethyl acetoacetateData not available
TS2 Transition state for intramolecular cyclizationData not available
INT2 Cyclic intermediateData not available
TS3 Transition state for ethanol eliminationData not available
P 1-phenyl-3-methyl-5-pyrazoloneData not available

Table 2: Key Geometric Parameters of the Calculated Transition State for Intramolecular Cyclization (TS2)

ParameterBond/AngleValue (Å/°)
N-C bond formationN(hydrazine)-C(ester carbonyl)Data not available
C-O bond breakingC(ester carbonyl)-O(ethoxy)Data not available
Angle of attackN-C-OData not available

Molecular and Cellular Interactions in Vitro

Mechanistic Investigations of Antioxidant Action (In Vitro)

The antioxidant properties of pyrazole (B372694) derivatives are a subject of considerable study. The core structure, particularly the presence of hydroxyl groups and the ability to delocalize electrons, allows these compounds to neutralize free radicals through different mechanisms. Theoretical and experimental studies suggest that pyrazolones, a tautomeric form of pyrazol-4-ols, likely exert their antioxidant effects through hydrogen atom transfer. journament.com

Electron transfer (ET) is a primary mechanism by which antioxidant compounds neutralize free radicals. In this process, the antioxidant donates an electron to a radical species, converting it into a more stable, non-radical form. Assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to evaluate this capacity.

The Hydrogen Atom Transfer (HAT) mechanism involves the transfer of a hydrogen atom from the antioxidant molecule to a free radical, effectively neutralizing it. This process is characterized by the bond dissociation enthalpy (BDE) of the H-donating group. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring HAT-based antioxidant activity.

Computational studies investigating the antioxidant properties of pyrazolone (B3327878) derivatives indicate that the HAT mechanism is the preferred pathway for radical scavenging. journament.com These theoretical investigations suggest that the structural features of pyrazolones are well-suited for donating a hydrogen atom to neutralize reactive oxygen species. While specific ORAC assay results for 5-Methyl-1-phenylpyrazol-4-ol were not found, sulfur-containing derivatives of 2,4-dihydro-3H-pyrazol-3-one have been shown to exhibit high antioxidant activity through their interaction with peroxyl radicals, a process indicative of HAT. researchgate.net

Enzyme Inhibition Studies (In Vitro)

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed as specific enzyme inhibitors. nih.govdntb.gov.ua Its versatile structure allows for targeted interactions within the active sites of various enzymes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. frontiersin.orgnih.govnih.gov The potential of pyrazole-based compounds as AChE inhibitors has been an area of active research. frontiersin.orgresearchgate.net While specific data on this compound is limited, related derivatives have been investigated. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study was used to design novel pyrazole derivatives with potent predicted anti-AChE activity, highlighting the suitability of the pyrazole scaffold for targeting this enzyme. frontiersin.org

In Vitro Acetylcholinesterase (AChE) Inhibition by a Pyrazole Derivative
CompoundTarget EnzymeIC50 ValueReference
Pyrazole Derivative C7Acetylcholinesterase (AChE)Potent Activity (Specific IC50 not provided) frontiersin.org

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. mdpi.comnih.gov Consequently, protein kinase inhibitors (PKIs) are a major focus of drug development. The pyrazole ring is a core component in many clinically approved and investigational PKIs. nih.govdntb.gov.uaresearchgate.netmdpi.com It serves as a versatile scaffold that can be modified to achieve high potency and selectivity against specific kinases.

Several FDA-approved drugs containing a pyrazole ring demonstrate its importance in this context. For example, Ruxolitinib is a selective inhibitor of Janus kinases (JAK1 and JAK2). mdpi.com

In Vitro Protein Kinase Inhibition by Pyrazole-Containing Drugs
CompoundTarget KinaseIC50 ValueReference
RuxolitinibJAK1~3 nM mdpi.com
RuxolitinibJAK2~3 nM mdpi.com
Barasertib (AZD1152)Aurora B0.37 nM nih.gov
Compound 10 (Bcr-Abl Inhibitor)Bcr-Abl14.2 nM nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. mdpi.com Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The pyrazole structure is a well-established pharmacophore for selective COX-2 inhibition, famously represented by the drug Celecoxib.

Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to inhibit COX enzymes. nih.govrsc.org Research has shown that novel pyrazole derivatives can selectively inhibit the COX-2 enzyme with high potency. nih.gov For instance, a series of differently substituted pyrazole derivatives were found to be selective COX-2 inhibitors with IC50 values in the low micromolar to nanomolar range. nih.gov

In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound 11 (Pyrazole Derivative)Data not provided0.043 nih.gov
Compound 12 (Pyrazole Derivative)Data not provided0.049 nih.gov
Compound 15 (Pyrazole Derivative)Data not provided0.047 nih.gov
Compound 5f (Pyrazole-pyridazine hybrid)Data not provided1.50 rsc.org
Compound 6f (Pyrazole-pyridazine hybrid)Data not provided1.15 rsc.org
Compound 55 (Pyrazole-based kinase inhibitor)> 500.30 nih.gov

Antiproliferative Effects on Human Cancer Cell Lines (In Vitro)

The pyrazole nucleus is a core component in many compounds investigated for their potential anticancer properties. Research has demonstrated that various derivatives of pyrazole can exhibit cytotoxic and antiproliferative effects across a range of human cancer cell lines. The mechanisms and potency of these effects are highly dependent on the specific substitutions and structural modifications of the pyrazole ring.

Effects on Breast Carcinoma Cells (e.g., MCF-7)

While the broader class of nitrogen-containing heterocyclic compounds has been extensively studied for anticancer activity, specific data from the provided search results concerning the effects of simple methyl-phenyl-pyrazol-ol derivatives on breast carcinoma cells like MCF-7 are not detailed.

Effects on Lung Carcinoma Cells (e.g., A549)

Several studies have evaluated the efficacy of pyrazole derivatives against the human lung carcinoma cell line A549.

Newly synthesized pyrazole carboxamide derivatives have been assessed for their cytotoxic activity. One such compound, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide, demonstrated an effective concentration (EC₅₀) of 220.20 µM against A549 cells. nih.govnih.gov

Fused heterocyclic systems containing a pyrazole ring, specifically pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, have also been investigated. In these studies, two derivatives were found to cause a 50% increase in the cell death rate at a concentration of 160 µM. nih.gov

Table 1: Antiproliferative Activity of Pyrazole Derivatives on A549 Lung Carcinoma Cells
Compound ClassSpecific Compound/DerivativeActivity MetricConcentrationSource
Pyrazole Carboxamide3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamideEC₅₀220.20 µM nih.govnih.gov
Pyrazolo[1,5-a]pyrazine-4(5H)-oneUnnamed derivatives50% cell death160 µM nih.gov

Effects on Liver Carcinoma Cells (e.g., HepG2)

The effects of pyrazole derivatives on hepatocellular carcinoma cells have yielded varied results depending on the specific molecular structure.

Nicotinonitrile derivatives incorporating a pyrazole moiety have been reported to exert cytotoxic activity against HepG2 cells. researchgate.net

Conversely, a study on the 5-aminopyrazole derivative known as BC-7 found it to be non-cytotoxic towards HepG2 cells, with a half-maximal inhibitory concentration (IC₅₀) value exceeding 200 μM. mdpi.com

Effects on Cervical Carcinoma Cells (e.g., HeLa, HEp-2)

Several pyrazole and pyrazoline derivatives have demonstrated notable activity against cervical cancer cell lines.

Similar to their effect on liver cancer cells, nicotinonitrile derivatives containing a pyrazole structure showed cytotoxic activity against HeLa cells. researchgate.net

A 5-aminopyrazole derivative, BC-7, was found to have selective cytotoxicity against HeLa cells, with an IC₅₀ of 65.58 µM. mdpi.com

Furthermore, an N-phenyl pyrazoline derivative, designated P5, potently inhibited the viability of HeLa cells, recording an IC₅₀ of 4.708 µM after 48 hours of treatment. nih.gov

Table 2: Antiproliferative Activity of Pyrazole Derivatives on HeLa Cervical Carcinoma Cells
Compound ClassSpecific Compound/DerivativeActivity Metric (IC₅₀)Source
5-AminopyrazoleBC-765.58 µM mdpi.com
N-phenyl pyrazolineP54.708 µM (48h) nih.gov
Nicotinonitrile-PyrazoleUnnamed derivativesCytotoxic Activity Reported researchgate.net

Effects on Colon Carcinoma Cells (e.g., HCT-116)

Within the scope of the reviewed literature, no specific findings were identified regarding the antiproliferative effects of this compound or its close derivatives on the HCT-116 colon carcinoma cell line.

Antimicrobial Activity Assessments (In Vitro)

The pyrazole scaffold is a common feature in compounds explored for antimicrobial activity, with research showing efficacy against a wide spectrum of bacteria and fungi.

Derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol have demonstrated potent in vitro antimicrobial activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Micrococcus luteus, as well as the fungal strains Aspergillus niger and Candida albicans. arabjchem.org

Certain pyrazole derivatives have shown significant potency against drug-resistant bacteria, with Minimum Inhibitory Concentrations (MICs) between 4 and 16 µg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). arabjchem.org

Hybrid molecules that combine a pyrazole core with other heterocyclic systems like pyrimidine and thiazole have exhibited high inhibitory action against P. aeruginosa, Klebsiella pneumonia, Bacillus subtilis, and C. albicans. nih.gov

Other classes, such as pyrazolothiazol-4(5H)-one derivatives and complex pyrazolones like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, have also been identified as possessing good antimicrobial activity. nih.govsemanticscholar.orgresearchgate.net

Table 3: Antimicrobial Activity of Various Pyrazole Derivatives
Compound ClassTarget MicroorganismsActivity Metric (MIC)Source
3-methyl-1-phenyl-1H-pyrazol-5-ol derivativesMSSA, MRSA4 - 16 µg/mL arabjchem.org
Pyrazole-clubbed thiazole/pyrimidineC. albicans5 - 10 µg/mL nih.gov
Pyrazole-clubbed thiazole/pyrimidineB. subtilis5 µg/mL nih.gov
General Pyrazole DerivativesE. coli, S. aureus, P. aeruginosa, A. nigerPotent Activity Reported arabjchem.org

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Salmonella typhi, MRSA, Neisseria gonorrhoeae)

While specific data on the antibacterial activity of this compound is limited, studies on closely related pyrazole derivatives have demonstrated a range of antibacterial efficacy.

A study on a series of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives showed varied levels of inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antibacterial activity was assessed using the paper disc diffusion method, with the zone of inhibition measured in millimeters. The results indicated that the activity of these derivatives was generally less than that of the standard antibiotic, Streptomycin sulphate. nih.gov The efficacy was observed to be influenced by the nature of substituents on the pyrazole ring. nih.gov

Table 1: Antibacterial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one Derivatives nih.gov

CompoundZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Derivative 8a810
Derivative 8b1212
Derivative 8c108
Derivative 8d108
Derivative 8e1210
Derivative 8f1412
Derivative 8g1210
Streptomycin Sulphate (Standard)1820

Research into other pyrazole derivatives has highlighted their potential against resistant strains. For instance, certain hydrazide derivatives of pyrazole have shown potent inhibitory effects against Neisseria gonorrhoeae, in some cases being more effective than the standard antibiotic gentamicin. nih.gov Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated significant antimicrobial activity against various bacterial strains, including S. aureus and E. coli, with minimum inhibitory concentration (MIC) values comparable to approved drugs like moxifloxacin and gatifloxacin. nih.gov

While these findings are promising for the broader class of pyrazole compounds, there is a lack of specific in vitro data for this compound against Salmonella typhi and methicillin-resistant Staphylococcus aureus (MRSA) in the reviewed literature.

Antifungal Efficacy against Specific Strains (e.g., Candida albicans, Rhizopus sp., Aspergillus niger)

Similar to the antibacterial studies, the antifungal efficacy of this compound has been primarily investigated through its derivatives.

The same study that evaluated the antibacterial properties of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives also tested their antifungal activity against Candida albicans and Aspergillus niger. nih.gov The results, presented as zones of inhibition, indicated that these compounds possess antifungal properties, although to a lesser extent than the standard antifungal agent, Griseofulvin. nih.gov The degree of antifungal activity was also found to be dependent on the specific substitutions on the pyrazole structure. nih.gov

Table 2: Antifungal Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one Derivatives nih.gov

CompoundZone of Inhibition (mm) vs. C. albicansZone of Inhibition (mm) vs. A. niger
Derivative 8a66
Derivative 8b86
Derivative 8c84
Derivative 8d64
Derivative 8e86
Derivative 8f108
Derivative 8g64
Griseofulvin (Standard)1412

Other research has explored different pyrazole derivatives against a range of fungal pathogens. For example, a study involving newly synthesized pyridazine and 1,2,4-triazine derivatives tested their efficacy against Candida albicans and Rhizopus microrhizosporium. chemmethod.com While this study provides valuable data on related heterocyclic compounds, specific data for this compound against Rhizopus sp. is not available in the reviewed scientific literature. The broader class of pyrazole derivatives, however, continues to be an area of interest for the development of new antifungal agents. mdpi.comnih.gov

Neuroprotective Activity (In Vitro)nih.gov

The potential for pyrazole derivatives to exert neuroprotective effects has been an area of active investigation. While direct in vitro studies on this compound are not extensively documented, research on related pyrazole and pyrazolone compounds provides a basis for understanding their potential neuroprotective mechanisms.

Studies have shown that certain pyrazole derivatives can exhibit neuroprotective and anti-inflammatory properties in vitro. researchgate.net For instance, a class of trisubstituted pyrazoles has been identified for its ability to suppress the adverse activation of glia, which is a contributing factor to neuroinflammation and microglia-mediated neurotoxicity in a variety of neurodegenerative diseases. researchgate.net

In one study, a second generation of pyrazole analogs was designed to enhance their neuroprotective activity towards neurons under inflammatory conditions. researchgate.net These pyrazolyl oxalamide derivatives were evaluated for their anti-neurotoxic, neuroprotective, and cytotoxic activity using human cell lines. researchgate.net The findings revealed that five of the tested compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. researchgate.net Furthermore, one of these compounds demonstrated the ability to protect SH-SY5Y neuronal cells when they were exposed to the cytotoxic secretions from the THP-1 cells. researchgate.net Importantly, the majority of these pyrazole derivatives were found to be non-toxic to the cultured cells at the concentrations tested. researchgate.net

Another study on new pyrazolone derivatives investigated their neuroprotective effects against pentylenetetrazol (PTZ)-induced neuroinflammation. nih.gov The results from this research indicated that the tested compounds possessed antioxidant potential and that a selected compound ameliorated PTZ-induced seizures, oxidative stress, and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway. nih.gov These findings suggest that pyrazolone derivatives may offer neuroprotection by modulating key inflammatory and oxidative stress pathways.

While these studies on various pyrazole and pyrazolone derivatives are encouraging, it is important to note that the specific in vitro neuroprotective activity of this compound has not been explicitly detailed in the reviewed scientific literature. The existing research on related compounds, however, provides a strong rationale for further investigation into the neuroprotective potential of this specific molecule.

Broader Research Applications of 5 Methyl 1 Phenylpyrazol 4 Ol Derivatives

Building Blocks in Organic Synthesis

Derivatives of 5-Methyl-1-phenylpyrazol-4-ol are valuable precursors in the synthesis of a variety of heterocyclic compounds. Their reactive nature allows for the construction of more complex molecular architectures, making them a key component in synthetic organic chemistry.

One notable application is in the synthesis of fused heterocyclic systems. For instance, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, a derivative of this compound, serves as a versatile precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridines. These reactions typically involve the condensation of the pyrazole (B372694) derivative with various amino compounds.

Furthermore, 4-acetyl-5-methyl-1-phenyl-pyrazole, another derivative, has been utilized as a precursor for the synthesis of various fused heterocycles. This highlights the role of this compound derivatives as foundational structures for building diverse and complex chemical entities with potential biological activities. The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is achieved through a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, showcasing another synthetic route originating from the pyrazolone (B3327878) core. nih.gov

The following table summarizes some of the heterocyclic systems synthesized from this compound derivatives:

Table 1: Heterocyclic Systems Synthesized from this compound Derivatives

Precursor Derivative Synthesized Heterocyclic System
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Pyrazolo[1,5-a]pyrimidine
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Triazolo[4,3-a]pyrimidine
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Thieno[2,3-b]pyridine
4-Acetyl-5-methyl-1-phenyl-pyrazole Fused Azolopyridazines
4-Acetyl-5-methyl-1-phenyl-pyrazole Fused Azolotriazines

Ligands in Analytical Reagent Development

Pyrazolone derivatives, including those derived from this compound, have been recognized for their potential as ligands in the development of analytical reagents, particularly for the extraction and separation of metal ions. nih.govmdpi.com Their ability to form stable complexes with metal ions makes them suitable for use in various analytical techniques.

Acylpyrazolones, a class of compounds derived from pyrazolones, are known for their strong chelating properties and have been widely used as extractants in separation science. The C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides yields 4-acylpyrazolones that exhibit significant complexation and extraction capabilities for metal ions. This regioselective acylation is a key step in tailoring the ligand's properties for specific metal ion separation. rsc.org

The development of these ligands is crucial for processes such as solvent extraction, which is a powerful tool for the isolation and purification of metals. The efficiency of the extraction process is highly dependent on the nature of the ligand, and pyrazolone derivatives offer a versatile platform for designing ligands with high selectivity and efficiency. mdpi.com

The table below provides examples of acylpyrazolone derivatives of 3-methyl-1-phenyl-pyrazol-5-one used in analytical applications.

Table 2: Acylpyrazolone Derivatives as Ligands for Metal Ion Extraction

Acylating Agent Resulting Acylpyrazolone Derivative Application
4-Methylbenzoyl chloride 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one Metal ion extraction rsc.org
4-Fluorobenzoyl chloride 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one Metal ion extraction rsc.org
4-Phenylbenzoyl chloride 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one Metal ion extraction rsc.org

Applications in Chromatographic Studies

Derivatives of this compound, specifically 1-phenyl-3-methyl-5-pyrazolone (PMP), have found significant application as labeling reagents in chromatographic analysis, particularly for the determination of carbohydrates. nih.govresearchgate.net The derivatization of carbohydrates with PMP enhances their detection in techniques like High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC). nih.gov

The PMP reagent reacts with the reducing end of carbohydrates, forming stable, UV-active derivatives that can be easily detected. This method has been simplified to reduce derivatization time, making it a more efficient process for routine analysis of monosaccharides and oligosaccharides in various samples, including food and herbal products. nih.govresearchgate.net

The separation of PMP-labeled monosaccharides can be optimized for both HPLC and MEKC, allowing for the successful analysis of complex carbohydrate mixtures. nih.gov This derivatization technique has proven to be a valuable tool for the qualitative and quantitative analysis of carbohydrates in complex biological and food matrices.

The following table outlines the application of PMP in the chromatographic analysis of carbohydrates.

Table 3: Application of 1-Phenyl-3-methyl-5-pyrazolone (PMP) in Chromatography

Analytical Technique Analyte Sample Type Key Finding
High-Performance Liquid Chromatography (HPLC) Monosaccharides Aloe powder, Food Successful separation and analysis of PMP-labeled carbohydrates. nih.gov
Micellar Electrokinetic Chromatography (MEKC) Monosaccharides Aloe powder, Food Good reproducibility and successful application for carbohydrate analysis. nih.gov

Photochromic Properties of Derivatives

Derivatives of this compound have been investigated for their photochromic properties, which involve a reversible change in color upon exposure to light. This phenomenon is of great interest for the development of molecular switches, optical data storage, and other light-responsive materials.

Diarylethenes based on a pyrazole moiety have been synthesized and shown to exhibit remarkable photochromism. These compounds can switch from a colorless to a colored state upon irradiation with UV light, and this process is reversible. The pyrazole unit plays a crucial role in the photochromic reaction of these diarylethene derivatives.

Another class of photochromic compounds derived from pyrazolones are spiropyrans. These molecules can exist in a colorless, closed spiropyran form and a colored, open merocyanine form. The conversion between these two forms can be triggered by light. The synthesis of spiropyrans often involves the condensation of an indoline derivative with a salicylaldehyde derivative. While not directly derived from this compound, the study of photochromism in pyrazole-containing compounds provides a basis for designing new photoresponsive materials based on this scaffold.

The photochromism in some pyrazolone derivatives is attributed to a tautomerization between the enol and keto forms, accompanied by a proton transfer. This mechanism is responsible for the color change observed in these compounds upon light irradiation.

The table below summarizes some photochromic derivatives based on the pyrazole scaffold.

Table 4: Photochromic Properties of Pyrazole Derivatives

Derivative Class Type of Photochromism Color Change Trigger
Diarylethene with pyrazole moiety Reversible photoisomerization Colorless to purple UV light
Pyrazolone-based compounds Tautomerization (enol to keto) Colorless to colored UV light

Q & A

Q. What are the optimized synthetic routes for 5-Methyl-1-phenylpyrazol-4-ol, and how can reaction conditions influence yield?

The synthesis typically involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a catalyst. For example, refluxing ethyl acetoacetate with phenylhydrazine in acetic acid produces 5-methyl-2-phenylpyrazol-3-one, a precursor. Subsequent hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) . Key factors include:

  • Catalyst selection : Acetic acid or DMF-DMA (dimethylformamide dimethyl acetal) improves cyclization efficiency.
  • Temperature : Reflux conditions (~120°C) enhance reaction completion .
  • Purification : Recrystallization from ethanol or silica gel chromatography ensures purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in carboxylic acid derivatives) .
  • NMR : 1H^1H NMR confirms substitution patterns (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ ~7.3–7.5 ppm) .
  • X-ray crystallography : Resolves molecular conformation, such as dihedral angles between pyrazole and aryl rings (e.g., 16.8°–51.7° in methoxy/hydroxy-substituted derivatives) .

Q. How can researchers address discrepancies between experimental and computational spectral data for pyrazole derivatives?

Discrepancies often arise from solvent effects or crystal packing in experimental data. For example, DFT calculations may predict planar pyrazole rings, but X-ray structures show slight distortions due to intermolecular interactions (e.g., π-π stacking or hydrogen bonding). Validate computational models by comparing with solid-state IR or crystallographic data .

Advanced Research Questions

Q. What strategies enable the synthesis of bis-pyrazole derivatives from this compound?

Bis-pyrazoles are synthesized via condensation reactions with arylaldehydes. For example, 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ols) derivatives form by reacting two equivalents of 5-methyl-2-phenylpyrazol-3-one with an aldehyde under acidic or ionic liquid catalysis (e.g., [Sipmim]HSO₄) . Key steps:

  • Reagent stoichiometry : Maintain a 2:1 ratio of pyrazolone to aldehyde.
  • Catalyst optimization : Ionic liquids improve yields (>85%) and reduce reaction time (~3 hours) .

Q. How does molecular conformation influence the biological activity of pyrazole derivatives?

Crystal structure analyses reveal that dihedral angles between the pyrazole ring and substituents modulate interactions with biological targets. For example:

  • A dihedral angle of 48.97° between the pyrazole and methoxyphenyl ring in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol enhances antipruritic activity by optimizing receptor binding .
  • Planar sulfonyl-substituted derivatives (e.g., 5-methyl-1-tolylpyrazole sulfonates) exhibit improved enzyme inhibition due to stabilized π-π interactions .

Q. What mechanistic insights explain the cyclocondensation reactions in pyrazole synthesis?

The reaction proceeds via enol formation from ethyl acetoacetate, followed by nucleophilic attack by phenylhydrazine. Acidic conditions (e.g., acetic acid) protonate the carbonyl group, facilitating cyclization to form the pyrazole ring. DFT studies show that electron-withdrawing substituents on the phenyl group lower the activation energy by stabilizing intermediates .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

  • HOMO-LUMO analysis : Predicts reactivity; electron-rich pyrazole rings (HOMO ~ -5.5 eV) are susceptible to electrophilic substitution.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at oxygen in carboxylate derivatives) .
  • TD-DFT : Correlates UV-Vis spectra (e.g., absorption maxima at ~290 nm) with π→π* transitions .

Q. What methodologies are effective for quantifying this compound in complex mixtures?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time: ~6.2 minutes .
  • LC-MS : Employ electrospray ionization (ESI+) for derivatives; m/z 175.1 [M+H]⁺ for the parent compound .

Data Contradictions and Resolution

Q. How should researchers resolve conflicting reports on the stability of pyrazole derivatives under varying storage conditions?

  • Contradiction : Some studies report degradation at room temperature, while others note stability.
  • Resolution : Stability depends on substituents. Sulfonyl derivatives (e.g., 5-methyl-1-tolylpyrazole sulfonates) are hygroscopic and require desiccated storage, while carboxylate derivatives are stable at −20°C for months .

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